3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile is a chemical compound characterized by its molecular formula and a molecular weight of approximately 218.29 g/mol. This compound features a benzonitrile core, which includes a cyano group (-C≡N) attached to a benzene ring. Additionally, it possesses an isopropylamino group and a hydroxyethyl substituent. The presence of these functional groups suggests potential for diverse interactions, including hydrogen bonding, which may influence its reactivity and biological activity.
The chemical reactivity of 3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile can be attributed to its functional groups. Key types of reactions include:
These reactions are significant for the compound's potential modification for various applications.
Preliminary studies indicate that 3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile exhibits notable biological activity, particularly in pharmacological contexts. Compounds with similar structures have shown potential as:
Further research is necessary to elucidate its complete biological profile and therapeutic potential.
The synthesis of 3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile typically involves multi-step organic reactions. Common methods include:
3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile has potential applications in various fields, including:
Interaction studies involving 3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile focus on its binding affinity with biological targets, particularly receptors involved in neurotransmission. Preliminary data suggest that it may interact with serotonin receptors, indicating potential use as an antidepressant or anxiolytic agent. Further investigations into its pharmacokinetics and pharmacodynamics are essential for understanding its full interaction profile.
Several compounds share structural features with 3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile. A comparison highlights its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile | Different position of amino substitution on the benzene ring | |
| 3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile | Variation in substitution pattern affecting reactivity | |
| Alpha-[[(2-Hydroxyethyl)amino]methyl]-1-phenylethanol | Contains an additional phenyl group, altering biological activity |
These compounds exhibit unique properties due to variations in their structure, which can affect their biological activity and applications.